

Commercial Suppliers and Technical Guide to Purified Yunaconitoline for Research Applications

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Compound of Interest

Compound Name: Yunaconitoline

Cat. No.: B15589546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of purified **Yunaconitoline**, a diterpenoid alkaloid of interest for its potential pharmacological activities. Due to the limited availability of specific experimental data for **Yunaconitoline**, this document leverages information from commercially available sources and published research on structurally related aconitine-type alkaloids to provide a comprehensive resource for researchers.

Commercial Availability

Purified **Yunaconitoline** is available from several commercial suppliers specializing in natural products and reference standards for research purposes. These compounds are strictly for laboratory use and not for human or animal consumption.

Key suppliers include:

- Clinivex: Offers **Yunaconitoline** as a natural reference standard. They provide a Certificate of Analysis (COA) upon request and specify general storage conditions, recommending storage in tightly closed containers at room temperature, protected from light and moisture. [\[1\]](#) Temperature-sensitive shipping options are available.
- BioCrick: Lists **Yunaconitoline** with a purity of over 98%, confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic

Resonance (NMR) spectroscopy.[2] They provide a COA, MSDS, and datasheet.

- MedChemExpress (MCE): Supplies **Yunaconitoline** and indicates its origin from the roots of *Aconitum bulleyanum*. [3] They recommend storage conditions as specified on the COA.

A summary of supplier information and product specifications is provided in Table 1.

Table 1: Commercial Suppliers of Purified **Yunaconitoline**

Supplier	Catalog Number	Purity	Analytical Methods	Available Documentation
Clinivex	RCLN265522	Not specified	-	Certificate of Analysis (COA)
BioCrick	BCN6703	>98%	HPLC, MS, NMR	COA, HPLC, MS, NMR, MSDS, Datasheet
MedChemExpress	HY-N7334	Not specified	-	Certificate of Analysis (COA)

Physicochemical Properties

The fundamental physicochemical properties of **Yunaconitoline** are summarized in Table 2.

Table 2: Physicochemical Properties of **Yunaconitoline**

Property	Value	Reference
CAS Number	259099-25-7	[1][2][3]
Molecular Formula	C ₃₄ H ₄₃ NO ₁₀	[1][2][3]
Molecular Weight	625.71 g/mol	[2][3]
Physical Form	Solid	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

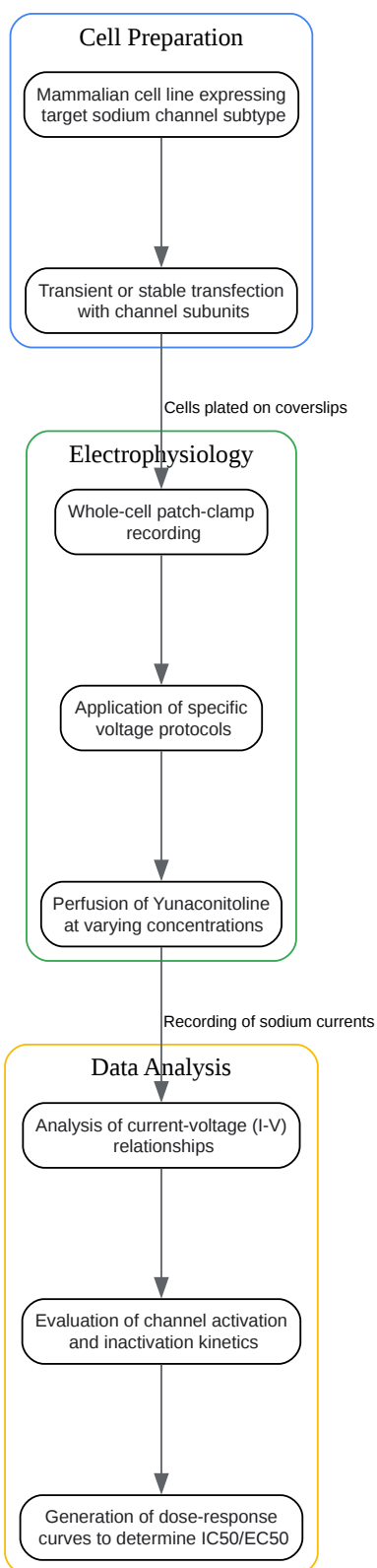
Potential Pharmacological Activities and Mechanism of Action

While specific studies on **Yunaconitoline** are limited, the pharmacological profile of related C19-diterpenoid alkaloids, such as aconitine, suggests that **Yunaconitoline** likely exhibits analgesic and anti-inflammatory properties. The primary mechanism of action for this class of compounds involves the modulation of voltage-gated sodium channels.

Interaction with Voltage-Gated Sodium Channels

Aconitine and related alkaloids are known to bind to site 2 of the α -subunit of voltage-gated sodium channels, leading to a persistent activation of these channels at the resting membrane potential. This sustained influx of Na⁺ ions can lead to membrane depolarization, resulting in a range of physiological effects. It is hypothesized that **Yunaconitoline** shares this mechanism.

The following diagram illustrates the general workflow for investigating the effects of a compound like **Yunaconitoline** on sodium channels using electrophysiology.



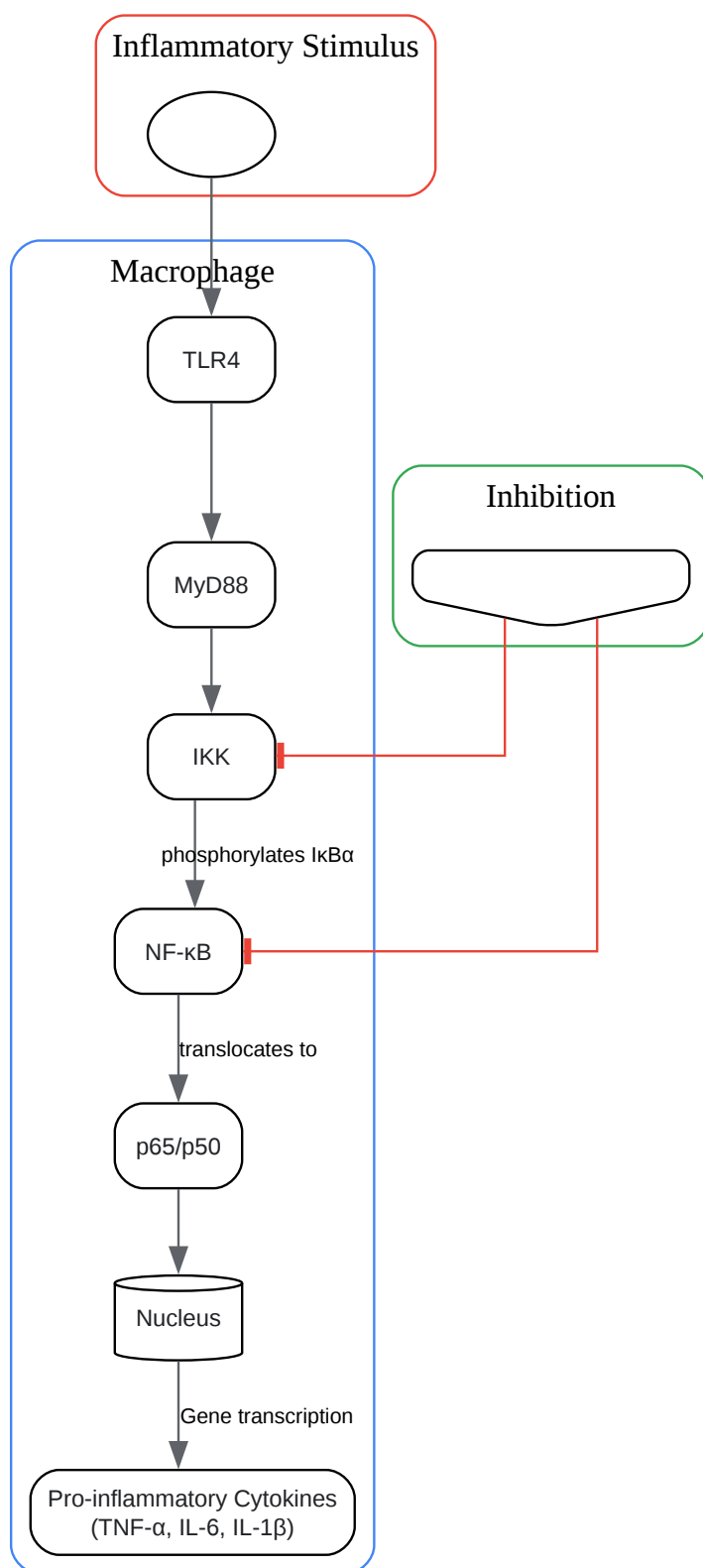
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Workflow for Electrophysiological Analysis of **Yunaconitoline**.

Analgesic and Anti-inflammatory Effects

The modulation of sodium channels by aconitine alkaloids is linked to their analgesic and anti-inflammatory effects. By altering neuronal excitability, these compounds can interfere with pain signaling pathways. The anti-inflammatory actions may be mediated through the inhibition of pro-inflammatory cytokine production and signaling cascades.

The following diagram depicts a potential signaling pathway involved in the anti-inflammatory effects of aconitine-related alkaloids.



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Potential Anti-inflammatory Signaling Pathway of **Yunaconitoline**.

Experimental Protocols

Detailed experimental protocols for **Yunaconitoline** are not readily available in the public domain. However, based on studies of analogous compounds, the following methodologies can be adapted to investigate its bioactivity.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

- **Cell Culture:** Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **Yunaconitoline** (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
- **Stimulation:** Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- **NO Measurement:** Measure the nitrite concentration in the culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value by non-linear regression analysis.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity.

Protocol:

- Animals: Use male ICR mice (20-25 g).
- Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Drug Administration: Administer **Yunaconitoline** or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally. A positive control, such as aspirin, should be included.
- Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
- Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
- Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the ED₅₀ value.

Quantitative Data for Related Aconitum Alkaloids

While specific quantitative data for **Yunaconitoline** is scarce, the following table summarizes the reported analgesic and anti-inflammatory activities of structurally similar Aconitum alkaloids to provide a comparative reference for researchers.

Table 3: Reported In Vivo Analgesic and Anti-inflammatory Activities of Related Aconitum Alkaloids

Compound	Assay	Animal Model	Route of Administration	ED ₅₀ / Effective Dose	Reference
Aconitine	Hot Plate Test	Mice	-	0.3 mg/kg and 0.9 mg/kg showed significant effects	[4]
Aconitine	Acetic Acid Writhing Test	Mice	-	Inhibition rates of 68% and 76% at 0.3 and 0.9 mg/kg	[4]
N-deacetylappaconitine	Formaldehyde Test	Mice	s.c.	7.1 mg/kg	[5]
N-deacetylappaconitine	Acetic Acid Writhing Test	Mice	s.c.	2.3 mg/kg	[5]
Lappaconitine	Formaldehyde Test	Mice	s.c.	3.8 mg/kg	[5]
Lappaconitine	Acetic Acid Writhing Test	Mice	s.c.	3.5 mg/kg	[5]

Conclusion

Yunaconitoline is a commercially available diterpenoid alkaloid with potential for further investigation into its pharmacological properties. Based on the activities of related compounds, it is a promising candidate for studies on analgesia and anti-inflammation, likely acting through the modulation of voltage-gated sodium channels. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on the

study of this compound. It is recommended to consult the specific Certificate of Analysis from the supplier for detailed purity and handling information.

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